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Abstract: WD repeat domain 5 (WDR5) is a critical scaffolding protein and a core component of

the Mixed Lineage Leukemia (MLL)/SET1 histone methyltransferase complexes, which are

essential for the methylation of histone H3 at lysine 4 (H3K4). This epigenetic modification is a

key activator of gene transcription, and its dysregulation, particularly through MLL

translocations, is a driver of aggressive acute leukemias.[1][2] Consequently, the protein-

protein interaction (PPI) between WDR5 and MLL represents a prime therapeutic target. This

document provides a detailed technical overview of MM-589, a potent, cell-permeable,

macrocyclic peptidomimetic inhibitor that effectively targets this interaction. We will explore the

quantitative biochemical and cellular data, the structural underpinnings of its high-affinity

binding, and the detailed experimental protocols used for its characterization.

The WDR5-MLL Interaction: A Key Oncogenic Driver
WDR5 is a highly conserved WD40-repeat protein that serves as a central hub for the

assembly of multiple epigenetic 'writer' complexes.[3] Its most prominent role is scaffolding the

MLL/SET1 complexes, which include the catalytic MLL1 subunit and other core components

like RbBP5, ASH2L, and DPY-30 (forming the WRAD complex).[4][5] The interaction between

WDR5 and MLL1 is mediated by a conserved "WDR5-interaction" (WIN) motif on MLL1, which

binds to a deep, arginine-binding cavity on the surface of WDR5.[2][6][7] This crucial interaction

is required for the proper assembly and optimal catalytic activity of the MLL1 complex, which

trimethylates H3K4, leading to the transcriptional activation of target genes such as HOXA9

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15606085?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/28603984/
https://pubmed.ncbi.nlm.nih.gov/22665483/
https://academic.oup.com/nar/article/48/6/2924/5717749
https://pmc.ncbi.nlm.nih.gov/articles/PMC12530494/
https://portlandpress.com/biochemj/article/478/11/2145/228734/Kinetics-of-the-multitasking-high-affinity-Win
https://pubmed.ncbi.nlm.nih.gov/22665483/
https://www.researchgate.net/publication/317555800_Discovery_of_a_Highly_Potent_Cell-Permeable_Macrocyclic_Peptidomimetic_MM-589_Targeting_the_WD_Repeat_Domain_5_Protein_WDR5-Mixed_Lineage_Leukemia_MLL_Protein-Protein_Interaction
https://synapse.patsnap.com/article/what-are-wdr5-inhibitors-and-how-do-they-work
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and MEIS-1 that are involved in leukemogenesis.[6] Disrupting the WDR5-MLL1 interaction is

therefore a validated strategy for treating MLL-rearranged leukemias.[1][8]
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Caption: The WDR5-MLL1 signaling pathway and its inhibition by MM-589.

Quantitative Analysis of MM-589 Tfa Activity
MM-589 is a macrocyclic peptidomimetic designed to be a highly potent and cell-permeable

inhibitor of the WDR5-MLL interaction.[1] Its trifluoroacetic acid (Tfa) salt form enhances its

stability and solubility. Extensive biochemical and cellular assays have quantified its efficacy.

MM-589 binds to WDR5 with sub-nanomolar affinity and effectively inhibits the histone

methyltransferase (HMT) activity of the MLL complex.[1][9][10] Furthermore, it demonstrates

potent and selective growth inhibition of human leukemia cell lines that harbor MLL

translocations, while showing significantly weaker activity in cell lines without these

translocations.[8][9][11]
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Table 1: Biochemical and Cellular Activity of MM-589

Assay Type
Target/Cell
Line

Metric Value Reference(s)

Biochemical

WDR5 Binding
Recombinant

WDR5
IC₅₀ 0.90 nM [1][9][10][11]

WDR5 Binding
Recombinant

WDR5
Kᵢ < 1 nM [1][8][9]

MLL HMT

Inhibition

Reconstituted

MLL Complex
IC₅₀ 12.7 nM [1][9][10][11]

Cellular

Cell Growth

Inhibition

MV4-11 (MLL-

AF4)
IC₅₀ 0.25 µM [9][10][11]

Cell Growth

Inhibition

MOLM-13 (MLL-

AF9)
IC₅₀ 0.21 µM [9][10][11]

| Cell Growth Inhibition | HL-60 (MLL-WT) | IC₅₀ | 8.6 µM |[9][10][11] |

Structural Basis of High-Affinity Inhibition
The co-crystal structure of MM-589 in complex with WDR5 (PDB ID: 5VFC) provides a clear

atomic-level understanding of its potent inhibitory activity.[12] MM-589, as a macrocyclic

peptidomimetic, is conformationally constrained, which pre-organizes it for optimal binding to

the WDR5 WIN site, a deep central cavity that normally accommodates an arginine side chain

from MLL1.[1][13] This direct competition for the WIN site physically blocks the recruitment of

MLL1 to WDR5, thereby preventing the formation of a functional MLL1 core complex. The

structure reveals that MM-589 effectively mimics the key interactions of the native MLL1 WIN

motif, leading to its high binding affinity and potent disruption of the WDR5-MLL1 PPI.[1][6]
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Caption: Logical diagram of MM-589's competitive inhibition mechanism.

Experimental Methodologies
The characterization of MM-589 involved a suite of biochemical, biophysical, and cellular

assays. Below are detailed protocols for the key experiments cited in its discovery and

validation.
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Caption: Experimental workflow for the characterization of a WDR5 inhibitor.

Protein Expression and Crystallography
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Protein Expression and Purification: Human WDR5 (residues 23-334) is expressed in E. coli

BL21(DE3) cells as a His-tagged fusion protein. The protein is purified using Ni-NTA affinity

chromatography, followed by tag cleavage and a final size-exclusion chromatography step.

Crystallization: Purified WDR5 is concentrated to approximately 10 mg/mL.[14] The protein is

then incubated with a molar excess of MM-589. Crystals are grown using the hanging drop

vapor diffusion method at 18-20°C by mixing the protein-inhibitor complex with a reservoir

solution containing polyethylene glycol (PEG) 3350, and an appropriate buffer and salt.[14]

Data Collection and Structure Determination: Crystals are cryo-protected and diffraction data

are collected at a synchrotron source. The structure is solved by molecular replacement

using a previously determined apo-WDR5 structure, and the model is refined to yield the

final coordinates.[12]

AlphaLISA-based WDR5-MLL Interaction Assay
This assay quantitatively measures the disruption of the WDR5-MLL1 interaction.[1]

Reagents: Biotinylated MLL1-WIN peptide, His-tagged WDR5 protein, Streptavidin-coated

Donor beads, and Nickel Chelate Acceptor beads.

Procedure:

His-WDR5 is incubated with varying concentrations of the inhibitor (MM-589) in assay

buffer.

Biotinylated MLL1-WIN peptide is added to the mixture.

Streptavidin Donor beads and Ni-chelate Acceptor beads are added. .

The plate is incubated in the dark to allow for binding.

Detection: When WDR5 and MLL1 interact, the Donor and Acceptor beads are brought into

proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites

the Acceptor bead, resulting in light emission at 615 nm. The signal is read on an EnVision

plate reader. The inhibitor's potency is determined by measuring the reduction in the

AlphaLISA signal and calculating the IC₅₀ value.
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MLL H3K4 Histone Methyltransferase (HMT) Assay
This assay measures the functional inhibition of the MLL1 complex's enzymatic activity.[1][13]

Reagents: Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L), histone H3

substrate (or relevant peptide), and S-adenosyl-L-[³H-methyl]methionine (³H-SAM) as the

methyl donor.

Procedure:

The MLL1 complex is pre-incubated with varying concentrations of MM-589.

The enzymatic reaction is initiated by adding the histone H3 substrate and ³H-SAM.

The reaction is allowed to proceed at 30°C and then stopped.

Detection: The reaction mixture is spotted onto phosphocellulose filter paper. The paper is

washed to remove unincorporated ³H-SAM. The amount of incorporated ³H (representing

methylated histone) is quantified using a scintillation counter. IC₅₀ values are calculated

based on the reduction in HMT activity.

Cell Viability Assays
These assays determine the effect of MM-589 on the growth of cancer cell lines.[10][11]

Cell Culture: Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60) are cultured under

standard conditions.

Procedure:

Cells are seeded into 96-well plates.

Cells are treated with a serial dilution of MM-589 or DMSO as a vehicle control.

Plates are incubated for 4 to 7 days.

Detection: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies

ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate
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reader, and IC₅₀ values are calculated from dose-response curves.

Conclusion
MM-589 Tfa stands as a landmark inhibitor of the WDR5-MLL1 protein-protein interaction. Its

high potency is rooted in a macrocyclic peptidomimetic structure that is conformationally

optimized to bind the WDR5 WIN site with sub-nanomolar affinity, as revealed by X-ray

crystallography.[1][12] This potent binding translates to effective inhibition of MLL1's histone

methyltransferase activity and selective, potent suppression of MLL-rearranged leukemia cell

growth.[1][9] The detailed structural and functional data available for MM-589 provide a robust

foundation and a valuable chemical tool for further research into WDR5 biology and the

development of next-generation epigenetic therapies for acute leukemia and other cancers.[1]

[15]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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